

BIIB068 Protocol for In Vitro BTK Phosphorylation Assay

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Compound of Interest		
Compound Name:	BIIB068	
Cat. No.:	B3025773	Get Quote

Application Note & Protocol

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Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies.[1] BIIB068 has demonstrated significant inhibition of BTK phosphorylation, a critical step in its activation, with an IC50 of 1 nM for the BTK enzyme and 0.12 μM for BTK phosphorylation in human whole blood. This document provides a detailed protocol for an in vitro BTK phosphorylation assay to evaluate the inhibitory activity of BIIB068.

This protocol is intended for researchers, scientists, and drug development professionals working on BTK inhibitors and related signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity data for **BIIB068** against BTK.

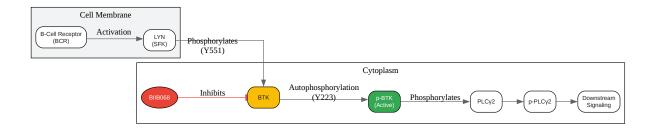


Parameter	Value	Notes
IC50 (BTK enzyme)	1 nM	In vitro biochemical assay.
Kd	0.3 nM	Binding affinity to BTK.
IC50 (Human Whole Blood BTK Phosphorylation)	0.12 μΜ	Cellular assay measuring inhibition of BTK phosphorylation.
IC50 (Ramos B cells - PLCy2 Phosphorylation)	0.4 μΜ	Downstream signaling inhibition in a human B-cell line.
IC50 (Human PBMCs - Anti- IgD induced B-cell activation)	0.11 μΜ	Inhibition of B-cell activation in primary human cells.
IC50 (Human PBMCs - Anti- IgM induced B-cell activation)	0.21 μΜ	Inhibition of B-cell activation in primary human cells.
IC50 (Neutrophils - FcγR- mediated ROS production)	54 nM	Inhibition of Fc receptor signaling in primary human neutrophils.
Kinase Selectivity	>400-fold	Selectivity for BTK over other kinases.

BTK Signaling Pathway and BIIB068 Inhibition

The following diagram illustrates the simplified BTK signaling pathway downstream of the B-cell receptor (BCR) and the point of inhibition by **BIIB068**. Upon BCR engagement, Src-family kinases (SFKs) like LYN phosphorylate BTK at Y551, leading to its full activation. Activated BTK then autophosphorylates at Y223 and proceeds to phosphorylate downstream targets like PLCy2, initiating a cascade of signals that lead to B-cell proliferation, differentiation, and survival. **BIIB068** acts as a reversible inhibitor, binding to BTK and preventing its phosphorylation and subsequent activation.





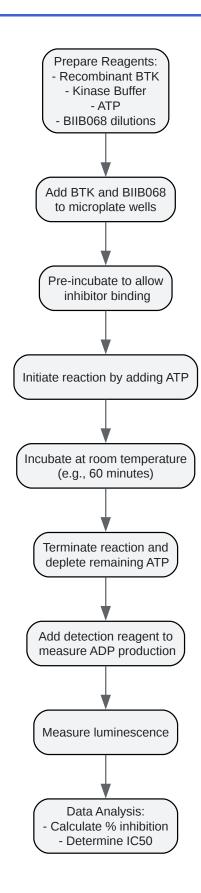
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Caption: BTK signaling pathway and BIIB068 inhibition.

Experimental Workflow for In Vitro BTK Phosphorylation Assay

The following diagram outlines the general workflow for determining the inhibitory effect of **BIIB068** on BTK phosphorylation in vitro.





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References

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